molecular formula C9H14OS2 B14608140 2-Methyl-6,10-dithiaspiro[4.5]decan-1-one CAS No. 59579-77-0

2-Methyl-6,10-dithiaspiro[4.5]decan-1-one

Cat. No.: B14608140
CAS No.: 59579-77-0
M. Wt: 202.3 g/mol
InChI Key: MMERXWARSSITRP-UHFFFAOYSA-N
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Description

2-Methyl-6,10-dithiaspiro[45]decan-1-one is a unique organic compound characterized by its spirocyclic structure, which includes sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,10-dithiaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,10-dithiaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6,10-dithiaspiro[4.5]decan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Methyl-6,10-dithiaspiro[4.5]decan-1-one depends on its specific application. In biological systems, it may interact with enzymes or cellular components, leading to various biochemical effects. The sulfur atoms in the compound can form bonds with metal ions or other nucleophiles, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decane
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride

Uniqueness

2-Methyl-6,10-dithiaspiro[45]decan-1-one is unique due to its specific spirocyclic structure and the presence of sulfur atoms This gives it distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

59579-77-0

Molecular Formula

C9H14OS2

Molecular Weight

202.3 g/mol

IUPAC Name

3-methyl-6,10-dithiaspiro[4.5]decan-4-one

InChI

InChI=1S/C9H14OS2/c1-7-3-4-9(8(7)10)11-5-2-6-12-9/h7H,2-6H2,1H3

InChI Key

MMERXWARSSITRP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1=O)SCCCS2

Origin of Product

United States

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